molecular formula C12H14FNO3 B1447621 tert-Butyl (3-fluoro-2-formylphenyl)carbamate CAS No. 1086392-03-1

tert-Butyl (3-fluoro-2-formylphenyl)carbamate

Cat. No.: B1447621
CAS No.: 1086392-03-1
M. Wt: 239.24 g/mol
InChI Key: IMQRAIIYXDNFTK-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-2-formylphenyl)carbamate (CAS 1086392-03-1) is a valuable chemical building block in organic synthesis and pharmaceutical research . This compound features both a Boc-protected amine and an aldehyde group on a fluorinated aromatic ring, making it a versatile intermediate for constructing more complex molecules . The aldehyde group is a key reactive site for various transformations, including condensation reactions and nucleophilic additions, which are fundamental steps in creating diverse chemical libraries . The presence of the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making this fluorinated intermediate particularly useful in medicinal chemistry programs aimed at discovering new therapeutic agents . The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to unveil the primary amine, allowing for further functionalization and integration into target structures such as active pharmaceutical ingredients (APIs) and other advanced intermediates . This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQRAIIYXDNFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159518
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
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Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-03-1
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
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Record name 1086392-03-1
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Preparation Methods

Starting Materials

  • 3-fluoro-2-aminobenzaldehyde or its derivatives serve as the primary aromatic amine substrate.
  • Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for introducing the tert-butyl carbamate group.
  • Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or methanol are commonly used.
  • Bases like triethylamine (TEA) or sodium carbonate are employed to neutralize generated acids.

Typical Synthetic Route

Step 1: Protection of Amino Group with Boc

  • The 3-fluoro-2-aminobenzaldehyde is dissolved in anhydrous solvent (e.g., THF or DCM).
  • Triethylamine is added as a base.
  • Di-tert-butyl dicarbonate is added dropwise at 0°C to room temperature under inert atmosphere.
  • The reaction mixture is stirred for 12-16 hours to ensure complete conversion.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the mixture is quenched with water, and the organic layer is extracted.
  • The crude product is purified by column chromatography using ethyl acetate/hexane gradients.

Step 2: Purification and Characterization

  • The purified this compound is isolated as a solid.
  • Characterization is performed using NMR (¹H, ¹³C), HRMS, and melting point analysis to confirm structure and purity.

Alternative Synthetic Approaches

  • Suzuki-Miyaura Coupling: In some advanced synthetic schemes, the carbamate-protected aryl halide (e.g., 3-fluoro-2-bromobenzaldehyde derivative) can be coupled with boronic acid derivatives to introduce substituents or modify the aromatic system while preserving the carbamate and formyl groups.
  • Use of Isocyanates: Reaction of 3-fluoro-2-formylphenyl isocyanate with tert-butanol under catalytic conditions can also yield the carbamate, although this method is less common due to the instability of isocyanates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent THF, DCM, or methanol Anhydrous preferred to avoid hydrolysis
Temperature 0°C to room temperature Low temperature minimizes formyl group side reactions
Reaction Time 12–16 hours Ensures complete Boc protection
Base Triethylamine or sodium carbonate Neutralizes acid by-products
Purification Column chromatography (ethyl acetate/hexane) To isolate pure product

Research Findings and Data

  • Yields of the Boc-protected compound typically range from 80% to 95%, depending on reaction scale and purity of starting materials.
  • NMR data confirm the presence of characteristic carbamate signals (tert-butyl singlet near δ 1.4 ppm) and formyl proton (singlet near δ 9.5 ppm).
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula $$C{12}H{14}FNO_3$$.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Boc Protection of 3-fluoro-2-aminobenzaldehyde 3-fluoro-2-aminobenzaldehyde Di-tert-butyl dicarbonate, TEA 0°C to RT, 12-16 h, THF/DCM 80-95 Most common, mild conditions
Isocyanate Route 3-fluoro-2-formylphenyl isocyanate tert-Butanol, catalyst Anhydrous, inert atmosphere Moderate Less common, requires isocyanate handling
Suzuki Coupling (for derivatives) Boc-protected aryl halide Boronic acid, Pd catalyst Reflux, 12 h, base present Variable Used for further functionalization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

tert-Butyl (3-fluoro-2-formylphenyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to be modified to create derivatives with enhanced properties.

Biochemical Assays

The compound is utilized as a probe in biochemical assays, particularly in studying enzyme interactions. Its ability to modify enzyme activity provides insights into enzyme mechanisms, making it valuable for drug discovery and development.

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in neuropharmacology. For example, derivatives have shown potential in dopamine receptor studies, suggesting applications in treating neurological disorders.

Dopamine Derivatives

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant biological activity in dopamine receptor studies. This suggests potential applications in neuropharmacology, particularly for conditions like Parkinson's disease.

Inhibitory Activity Studies

In studies focused on selective G protein-coupled receptor kinase inhibitors, structurally related compounds displayed significant inhibitory activity. This indicates that modifications to the structure of this compound can enhance its biological efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of tert-butyl carbamates are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with similar compounds:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituents Key Reactivity/Applications Reference
tert-Butyl (3-fluoro-2-formylphenyl)carbamate - 3-F, 2-CHO Schiff base formation, amine coupling
tert-Butyl (3-aminophenyl)carbamate 68621-88-5 3-NH₂ Amide bond formation, peptide synthesis
tert-Butyl (2-aminophenyl)carbamate 146651-75-4 2-NH₂ Nucleophilic substitutions
tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate - 2,6-F, 4-CHO Enhanced electrophilicity, condensations
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate 869366-03-0 Propargyl, Cl, 2,6-F Click chemistry, kinase inhibitors

Physical and Stability Properties

  • Solubility: The formyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DCM, DMF). Amino-substituted analogs may exhibit higher solubility in aqueous-organic mixtures due to hydrogen bonding .
  • Stability: Aldehydes are prone to oxidation, necessitating inert storage conditions. In contrast, tert-butyl carbamates with amino groups are more stable but require careful handling under acidic/basic deprotection conditions .

Biological Activity

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a synthetic organic compound notable for its unique structural features, including a fluorine atom, a formyl group, and a carbamate moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its potential therapeutic applications and biochemical interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14FNO3\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}_3

This structure includes:

  • A formyl group (-CHO) which can participate in various chemical reactions.
  • A fluorine atom , which enhances the compound's stability and bioavailability.
  • A tert-butyl carbamate group , which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorine atom's electronic properties may influence the compound's reactivity and interaction with biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Biochemical Probes : Due to its unique functional groups, this compound is being studied as a potential biochemical probe for enzyme interactions, particularly in the context of drug discovery and development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionInteraction with target enzymes

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on various cancer cell lines, researchers observed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and morphological changes in treated cells.

Case Study: Enzyme Interaction

A fragment-based screening approach identified this compound as a potent inhibitor of aspartate transcarbamoylase (ATCase), an enzyme implicated in pyrimidine biosynthesis. The compound exhibited an IC50 value of approximately 4.5 µM against Plasmodium falciparum ATCase, indicating its potential as a lead compound for antimalarial drug development .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl (3-fluoro-2-formylphenyl)carbamate, and how are competing side reactions minimized?

  • Methodology : A key synthesis involves reductive amination between tert-butyl (3-fluoro-2-formylphenyl)carbamate and 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine in dichloromethane. MgSO₄ is added to absorb moisture, followed by NaBH₄ reduction to stabilize the imine intermediate. Competing side reactions (e.g., over-reduction of the aldehyde) are mitigated by controlled stoichiometry and low-temperature conditions . Boc protection of the amine group can also be achieved using Boc₂O under inert atmospheres, as seen in analogous protocols .

Q. How is the compound purified and characterized to ensure structural fidelity?

  • Methodology : Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Structural confirmation is achieved via NMR (¹H/¹³C), mass spectrometry (ESI+), and IR spectroscopy. For example, the aldehyde proton appears as a singlet at ~10 ppm in ¹H NMR, while the Boc group’s tert-butyl signals are observed at ~1.4 ppm .

Q. What safety protocols are critical when handling tert-butyl (3-fluoro-2-formylphenyl)carbamate?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. In case of spills, evacuate the area, use absorbent materials (e.g., sand), and dispose of waste via licensed contractors. Fire hazards require dry chemical extinguishers due to potential CO/N₂O emissions during combustion .

Advanced Research Questions

Q. How can the aldehyde moiety in this compound be leveraged in cross-coupling reactions, and what catalytic systems optimize yields?

  • Methodology : The formyl group facilitates Suzuki-Miyaura or Sonogashira couplings. For example, Pd(PPh₃)₂Cl₂/CuI systems in THF with DIEA as a base enable alkyne insertions. Solvent polarity (e.g., DMAc vs. THF) and temperature (e.g., 80°C for 12 hours) critically influence reaction rates and byproduct formation .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation pathways. Conflicting data may arise from impurities or solvent residues; thus, rigorous pre-analysis purification (e.g., recrystallization from ethanol/water) is essential. Adjusting storage to inert atmospheres and desiccants (silica gel) enhances shelf life .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic aromatic substitution?

  • Methodology : Computational modeling (DFT) and kinetic studies reveal that the bulky Boc group ortho to the fluoro substituent reduces electrophilicity at the aromatic ring. Comparative experiments with unprotected amines demonstrate slower reaction rates in SNAr reactions, necessitating stronger bases (e.g., NaH) or elevated temperatures .

Q. What crystallographic techniques are suitable for resolving its solid-state conformation, and how do intermolecular interactions affect packing?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs reveals hydrogen bonding between the carbamate’s NH and adjacent fluorine atoms. Weak C–H···O interactions between tert-butyl and formyl groups dictate crystal packing. Twinning or low-resolution data may require iterative refinement with SHELXL .

Q. How can the compound’s fluorinated aromatic system be exploited in designing enzyme inhibitors?

  • Methodology : The 3-fluoro-2-formyl motif serves as a bioisostere for carbonyl groups in transition-state analogs. Docking studies (e.g., AutoDock Vina) with serine proteases show enhanced binding affinity due to fluorine’s electronegativity and the aldehyde’s covalent interaction with catalytic residues. In vitro assays (IC₅₀) validate inhibition potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (3-fluoro-2-formylphenyl)carbamate
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tert-Butyl (3-fluoro-2-formylphenyl)carbamate

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